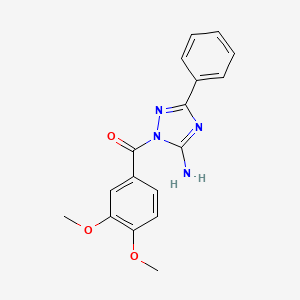![molecular formula C8H12N6O B5694510 Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, a methylamino group, and a cyanamide group attached to the triazine ring.
准备方法
The synthesis of Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide can be achieved through several methods. One common synthetic route involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with ethyl cyanamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反应分析
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds .
科学研究应用
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition. It may also serve as a probe for investigating cellular pathways and molecular targets.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may have applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biochemical assays, the compound may inhibit enzyme activity by binding to the active site or allosteric sites .
相似化合物的比较
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide can be compared with other triazine derivatives, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound lacks the ethyl and cyanamide groups, making it less versatile in certain applications.
2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: Similar in structure but without the cyanamide group, which may affect its reactivity and applications.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Another related compound with different functional groups, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it valuable for diverse scientific and industrial applications.
属性
IUPAC Name |
ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O/c1-4-14(5-9)7-11-6(10-2)12-8(13-7)15-3/h4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQVLHAWQFJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=NC(=N1)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate](/img/structure/B5694430.png)


![N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5694436.png)

![ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE](/img/structure/B5694446.png)




![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)


